molecular formula C7H7Br B582339 3-Bromotoluene-2,4,6-d3 CAS No. 1219805-60-3

3-Bromotoluene-2,4,6-d3

Cat. No. B582339
M. Wt: 174.055
InChI Key: WJIFKOVZNJTSGO-QGZYMEECSA-N
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Description

3-Bromotoluene-2,4,6-d3 is a variant of bromotoluene, which is an aryl bromide based on toluene . In bromotoluenes, at least one aromatic hydrogen atom is replaced with a bromine atom . 3-Bromotoluene is an electron-rich aryl bromide .


Synthesis Analysis

3-Bromotoluene participates in the Heck reaction . It undergoes palladium-catalyzed cyanation reaction in the presence of K4[Fe(CN)6] as the cyanide surrogate . It also undergoes a palladium-catalysed reaction with alkynyltriarylborates to yield trisubstituted alkenylboranes .


Molecular Structure Analysis

The molecular formula of 3-Bromotoluene is C7H7Br . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 3-Bromotoluene molecule contains a total of 15 bonds. There are 8 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

3-Bromotoluene participates in the Heck reaction . It undergoes palladium-catalyzed cyanation reaction in the presence of K4[Fe(CN)6] as the cyanide surrogate . It also undergoes a palladium-catalysed reaction with alkynyltriarylborates to yield trisubstituted alkenylboranes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromotoluene include a density of 1.4±0.1 g/cm3, a boiling point of 182.1±9.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.1±3.0 kJ/mol and a flash point of 60.0±0.0 °C .

Scientific Research Applications

Environmental Impact and Toxicology of Brominated Compounds

Research on brominated compounds, like 2,4,6-Tribromophenol, highlights their significant environmental presence due to their use in flame retardants, pesticides, and as by-products of natural and industrial processes. These studies focus on environmental concentrations, toxicokinetics, and toxicodynamics, emphasizing the need for more research on their impact on ecosystems and human health (Koch & Sures, 2018).

Novel Brominated Flame Retardants

Investigations into novel brominated flame retardants (NBFRs) discuss their occurrence in various environments, including indoor air, dust, and consumer goods. This review points out significant knowledge gaps in the occurrence, fate, and toxicity of these compounds, underlining the importance of developing comprehensive monitoring and analytical methods to better understand their environmental impact (Zuiderveen, Slootweg, & de Boer, 2020).

Applications in Sensors and Catalysis

Research into related brominated organic frameworks and compounds has explored their utility in developing chemosensors for detecting various analytes, including metal ions and neutral molecules. Such work underscores the potential of brominated compounds in creating sensitive and selective detection systems for environmental and clinical applications (Roy, 2021).

Implications for Cancer Risk Assessment

Studies on bromate, a related brominated compound, have focused on its mutagenic properties and implications for cancer risk assessment. This work is crucial for understanding the mechanisms through which brominated compounds may pose health risks, thereby informing regulatory and safety standards (Moore & Chen, 2006).

Safety And Hazards

3-Bromotoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, keeping away from heat and sources of ignition, avoiding dust formation, not ingesting, and not breathing vapours/dust .

Future Directions

As a chemical compound used in scientific research, 3-Bromotoluene-2,4,6-d3 exhibits intriguing properties, making it valuable for studying various phenomena. Its applications range from investigating reaction mechanisms to understanding molecular interactions. It is also used in the production of stable isotopes that are highly enriched and isotopically labeled to the highest standards .

properties

IUPAC Name

2-bromo-1,3,5-trideuterio-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIFKOVZNJTSGO-QGZYMEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1C)[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromotoluene-2,4,6-d3

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